Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and molecular formula. The IUPAC name is “tert-butyl 4-[(2,2,2-trifluoroethyl)amino]-1-piperidinecarboxylate” and the molecular formula is C12H21F3N2O2 . This suggests that the compound contains a piperidine ring, a tert-butyl group, a carboxylate group, and a trifluoroethyl group attached to an amino group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
- Synthesis as Intermediate Compounds : Tert-butyl piperidine derivatives, including those similar to the compound , have been synthesized as key intermediates in the development of biologically active compounds like crizotinib and Vandetanib (Kong et al., 2016); (Wang et al., 2015).
- Intermediate in Anticancer Drug Synthesis : Certain tert-butyl piperidine derivatives are important intermediates for small molecule anticancer drugs (Zhang et al., 2018).
Chemical Properties and Applications
- X-ray Crystallography and Molecular Structure : Tert-butyl piperidine derivatives have been studied using X-ray crystallography to understand their molecular structure and packing in crystals (Didierjean et al., 2004).
- Building Blocks for Synthesis of Other Compounds : These derivatives serve as versatile building blocks for synthesizing various biologically active molecules, including hydroxypipecolate and hydroxylysine derivatives (Marin et al., 2004).
Biological Activity and Potential Applications
- Inhibitory Activities in Cell-Based Assays : Some tert-butyl piperidine derivatives have shown inhibitory activities in enzyme-assay and cell-based assays, indicating potential applications in drug development (Chonan et al., 2011).
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . It comes with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)16-8-12(13,14)15/h9,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFGKQNWOASFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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